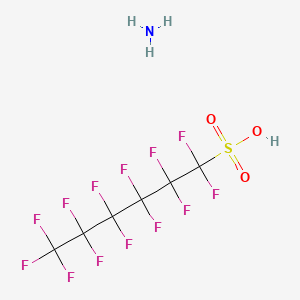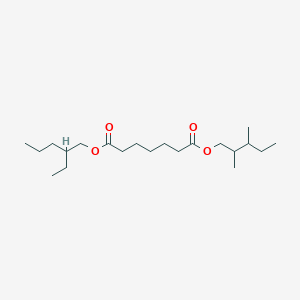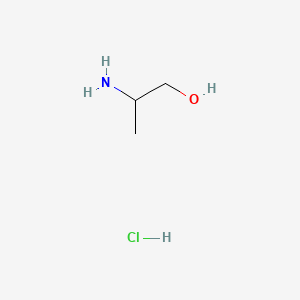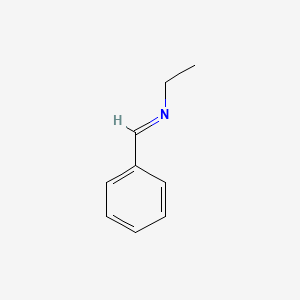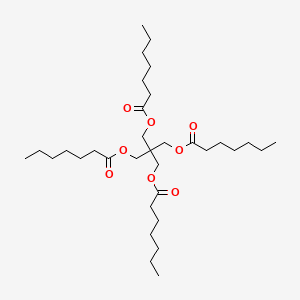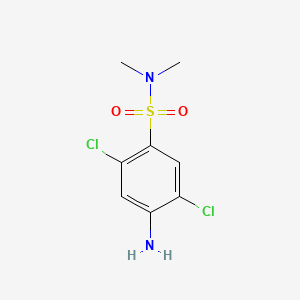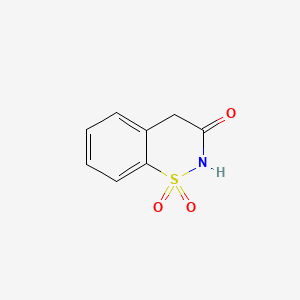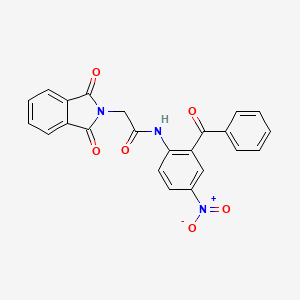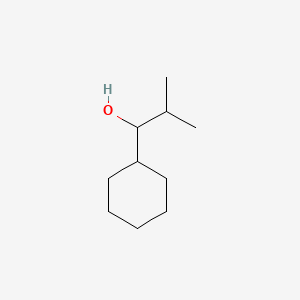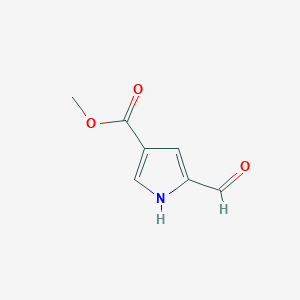
Methyl 5-formyl-1H-pyrrole-3-carboxylate
概要
説明
“Methyl 5-formyl-1H-pyrrole-3-carboxylate” is an organic compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用
Antimicrobial Applications
Methyl 5-formyl-1H-pyrrole-3-carboxylate and its derivatives demonstrate significant applications in the field of antimicrobial research. For instance, synthesized pyrrole derivatives, including compounds related to this compound, have been found to possess notable antibacterial and antifungal activities. The presence of the heterocyclic ring in these compounds contributes to their antimicrobial effectiveness, with certain modifications like the introduction of a methoxy group further enhancing this activity (Hublikar et al., 2019).
Synthesis of Bioactive Compounds
This compound is a key building block in synthesizing various bioactive pyrroles. These pyrroles, including natural products like lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether, have been studied for their anti-tumor activity, HIV integrase inhibition, and vascular disrupting properties. The versatility of this compound derivatives allows for easy modification and synthesis of these bioactive compounds (Gupton et al., 2014).
Novel Synthesis Methods
Innovative synthesis methods using this compound have been developed. For example, an isoxazole strategy was employed for synthesizing α-aminopyrrole derivatives from methyl 5-aminopyrrole-3-carboxylates. This method involves a sequence of reactions including a domino process with ring-opening and cyclization steps, demonstrating the compound's versatility in synthetic chemistry (Galenko et al., 2019).
Application in Organic Synthesis
The compound and its related derivatives are widely used in the synthesis of complex organic molecules. For instance, the Vilsmeier-Haack reaction of certain pyrrole carboxylates leads to derivatives that can be used as starting compounds for various synthetic pathways, including the synthesis of oximes and carbamides (Zemanová & Gašparová, 2013).
Isolation from Natural Sources
Derivatives of this compound have been isolated from natural sources such as the fruits of Lycycium chinense. These isolates include novel pyrrole alkaloids with unique structural features. The elucidation of these structures contributes to our understanding of naturally occurring pyrrole derivatives and their potential biological activities (Youn et al., 2016).
Development of Antimicrobial Agents
Research has focused on designing and synthesizing new derivatives of pyrrole, modifying elements like chlorine, amide, and oxazole fragments. These modifications aim to discover novel antimicrobial agents, with certain derivatives showing promising anti-staphylococcus and antifungal activities. This research highlights the potential of this compound derivatives in developing new antimicrobial compounds (Biointerface Research in Applied Chemistry, 2020).
Electrochemical Studies
The compound has been utilized in electrochemical studies to understand the interaction and competition between different functional groups like ester and formyl. Such studies are crucial for developing more efficient synthetic routes and understanding the chemical behavior of these compounds under various conditions (Niwayama & Houk, 1992).
Safety and Hazards
将来の方向性
作用機序
Target of Action
This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound .
Mode of Action
Pyrrole derivatives are known to interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrrole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 153.14 , which suggests it could potentially be absorbed in the gastrointestinal tract following oral administration.
Result of Action
As a pyrrole derivative, it may have a range of potential biological activities .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .
特性
IUPAC Name |
methyl 5-formyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBYTBKDUXJEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342151 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5910-05-4 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

